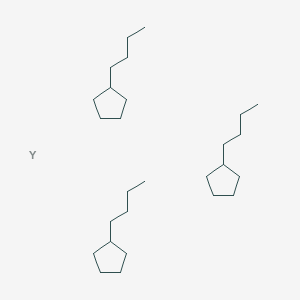

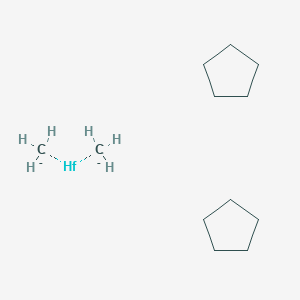

Butylcyclopentane;yttrium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

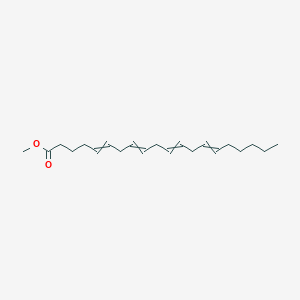

Butylcyclopentane;yttrium is a compound that combines the organic molecule butylcyclopentane with the rare-earth metal yttrium. Butylcyclopentane is a cycloalkane with the formula C₉H₁₈, while yttrium is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements

Métodos De Preparación

The preparation of butylcyclopentane;yttrium involves several synthetic routes and reaction conditions. One common method is the metallorganic chemical vapor deposition (MOCVD) technique, where tris(n-butylcyclopentadienyl)yttrium is used as a precursor . This precursor is applied for the growth of thin films through atomic-layer deposition (ALD). The process involves heating the precursor to a specific temperature to facilitate the deposition of yttrium onto a substrate.

Another method involves the sol-gel technique, where yttrium nitrate and yttrium chloride are used as precursors with methanol. The manufacturing setup is heated at 700 and 900 °C with various molar ratios to produce yttrium oxide nanoparticles . Additionally, photo- and radiation-induced preparation methods can be used to obtain pure and doped yttrium oxide by irradiating solutions containing yttrium nitrate and ammonium formate with UV light or accelerated electrons .

Análisis De Reacciones Químicas

Butylcyclopentane;yttrium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Yttrium readily reacts with oxygen at elevated temperatures to form yttrium oxide (Y₂O₃).

Reduction: Yttrium can be reduced using metallothermic reduction with calcium to produce yttrium metal.

Substitution: The cyclopentane ring in butylcyclopentane can undergo substitution reactions with halogens or other electrophiles.

The major products formed from these reactions include yttrium oxide, yttrium hydroxide, and various substituted cyclopentane derivatives .

Aplicaciones Científicas De Investigación

Butylcyclopentane;yttrium has a wide range of scientific research applications in chemistry, biology, medicine, and industry. Some of the notable applications include:

Mecanismo De Acción

The mechanism of action of butylcyclopentane;yttrium involves the interaction of yttrium with various molecular targets and pathways. In medical applications, yttrium radioisotopes, such as yttrium-90, are used in radiotherapy to target cancer cells. The radioisotope emits beta particles that cause damage to the DNA of cancer cells, leading to cell death . In biological imaging, yttrium-based materials enhance contrast and enable the visualization of biological structures .

Comparación Con Compuestos Similares

Butylcyclopentane;yttrium can be compared with other similar compounds, such as:

Cyclopentane derivatives: Compounds like cyclopentane, cyclohexane, and cyclooctane share similar cyclic structures but differ in the number of carbon atoms and hydrogen atoms.

Yttrium compounds: Yttrium oxide, yttrium hydroxide, and yttrium halides are common yttrium compounds with varying solubility and reactivity properties.

The uniqueness of this compound lies in its combination of an organic cycloalkane with a rare-earth metal, resulting in a compound with distinct properties and applications.

Propiedades

Fórmula molecular |

C27H54Y |

|---|---|

Peso molecular |

467.6 g/mol |

Nombre IUPAC |

butylcyclopentane;yttrium |

InChI |

InChI=1S/3C9H18.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*9H,2-8H2,1H3; |

Clave InChI |

IOXPZWPODDZJIB-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1CCCC1.CCCCC1CCCC1.CCCCC1CCCC1.[Y] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)

![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)

![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)